molecular formula C14H26O B14702296 9-Pentylbicyclo[3.3.1]nonan-9-ol CAS No. 21914-97-6

9-Pentylbicyclo[3.3.1]nonan-9-ol

Cat. No.: B14702296
CAS No.: 21914-97-6
M. Wt: 210.36 g/mol
InChI Key: YCVZZDQTZAUFEB-UHFFFAOYSA-N
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Description

9-Pentylbicyclo[331]nonan-9-ol is a bicyclic organic compound with a unique structure that includes a nonane ring system substituted with a pentyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Pentylbicyclo[3.3.1]nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydroboration of 1,5-cyclooctadiene followed by oxidation to introduce the hydroxyl group. The reaction conditions often include the use of borane-tetrahydrofuran complex and subsequent oxidation with hydrogen peroxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the cyclization and functionalization steps.

Chemical Reactions Analysis

Types of Reactions

9-Pentylbicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products

    Oxidation: Formation of 9-pentylbicyclo[3.3.1]nonan-9-one or corresponding carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

9-Pentylbicyclo[3.3.1]nonan-9-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Pentylbicyclo[3.3.1]nonan-9-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 9-Ethylbicyclo[3.3.1]nonan-9-ol
  • 9-Methylbicyclo[3.3.1]nonan-9-ol
  • 9-Propylbicyclo[3.3.1]nonan-9-ol

Uniqueness

9-Pentylbicyclo[331]nonan-9-ol is unique due to the presence of the pentyl group, which provides distinct steric and electronic properties compared to its ethyl, methyl, and propyl analogs

Properties

CAS No.

21914-97-6

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

9-pentylbicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C14H26O/c1-2-3-4-11-14(15)12-7-5-8-13(14)10-6-9-12/h12-13,15H,2-11H2,1H3

InChI Key

YCVZZDQTZAUFEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C2CCCC1CCC2)O

Origin of Product

United States

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